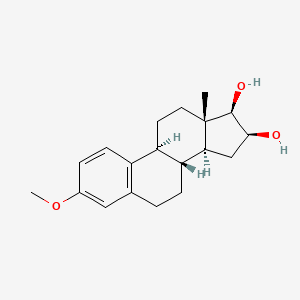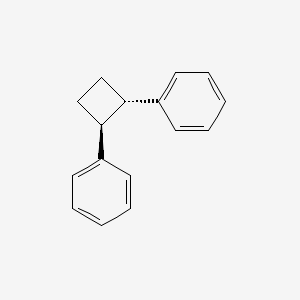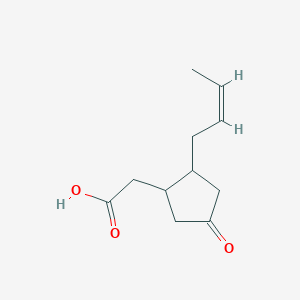
3-oxo-2(R)-(2Z)2-penten-1(R)-yl-cyclopentaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid is an organic compound belonging to the class of cyclic ketones. These compounds contain a ketone that is conjugated to a cyclic moiety. This compound is known for its role in the biosynthesis of pyrethrins, which are natural insecticides derived from the flowers of Chrysanthemum cinerariaefolium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid involves the jasmonic acid biosynthetic cascade. This process starts from α-linolenic acid and involves several enzymatic steps, including the action of lipoxygenase 2, allene-oxide synthase, allene-oxide cyclase 2, and 12-oxophytodienoic acid reductase 3 .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Filamentous fungi such as Aspergillus oryzae are used as heterologous production hosts due to their ability to synthesize large amounts of protein and perform post-translational modifications on recombinant proteins .
Analyse Chemischer Reaktionen
Types of Reactions
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation into other biologically active compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid include pyrethrolone, which is a key intermediate in the biosynthesis of pyrethrins .
Wissenschaftliche Forschungsanwendungen
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of pyrethrins, which are natural insecticides.
Biology: The compound plays a role in the jasmonic acid biosynthetic pathway, which is involved in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its involvement in the biosynthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid involves its conversion into pyrethrolone through enzymatic reactions. Pyrethrolone then forms ester linkages with chrysanthemoyl or pyrethroyl moieties to produce pyrethrins. These pyrethrins act on the nervous system of insects, leading to their paralysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{3-oxo-2-[(2E)-pent-2-en-1-yl]cyclopent-1-en-1-yl}acetate: Another cyclic ketone with similar structural features.
8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate: A compound with a similar cyclopentane ring structure.
Uniqueness
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid is unique due to its specific role in the biosynthesis of pyrethrins, which are natural insecticides with high efficacy and environmental safety. Its ability to be produced through microbial fermentation also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h2-3,8-9H,4-7H2,1H3,(H,13,14)/b3-2- |
InChI-Schlüssel |
JGCXXGTYMVFCBG-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\CC1CC(=O)CC1CC(=O)O |
Kanonische SMILES |
CC=CCC1CC(=O)CC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
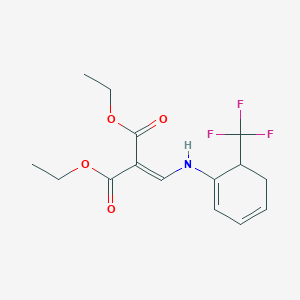
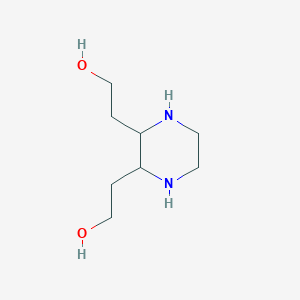
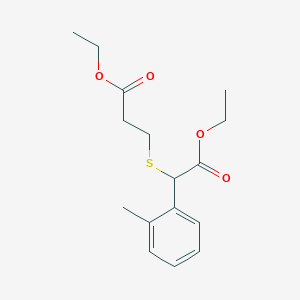
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

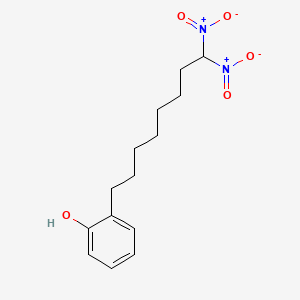

![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
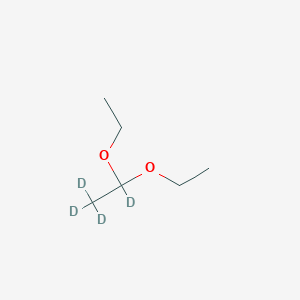
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
